Spiroxamine: A Technical Guide for Researchers
Spiroxamine: A Technical Guide for Researchers
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY
Abstract
Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class. It is effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals and grapes, through the inhibition of sterol biosynthesis. This technical guide provides an in-depth overview of Spiroxamine, including its chemical identity, mechanism of action, relevant quantitative data, and detailed experimental protocols for its analysis. The information is intended for researchers, scientists, and professionals in drug development.
Chemical Identity
| Identifier | Value | Reference |
| CAS Number | 118134-30-8 | [1] |
| Molecular Formula | C₁₈H₃₅NO₂ | [1][2] |
| IUPAC Name | 8-tert-butyl-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine | [3] |
| Synonyms | KWG 4168, Impulse | [2][3] |
| Molecular Weight | 297.5 g/mol | [2] |
Mechanism of Action
Spiroxamine's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Specifically, it targets two key enzymes in the sterol biosynthesis pathway:
-
Δ¹⁴-reductase
-
Δ⁸→Δ⁷-isomerase
Inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the cessation of fungal growth and cell death.[1][4]
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Faintly yellowish liquid | [3] |
| Melting Point | < -170 °C | [3] |
| Boiling Point | Decomposes at ~120 °C | [3] |
| Vapor Pressure | Isomer A: 9.7 mPa (20 °C)Isomer B: 17 mPa (25 °C) | [3] |
| Solubility in Water | pH 3: >200,000 mg/LpH 7 (Isomer A): 470 mg/LpH 7 (Isomer B): 340 mg/LpH 9 (Isomer A): 14 mg/LpH 9 (Isomer B): 10 mg/L | [3] |
| Log P (Octanol-Water Partition Coefficient) | Isomer A: 2.79Isomer B: 2.92 | [3] |
| pKa | 6.9 | [3] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | >500 mg/kg | [5] |
| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [4] |
| Acute Inhalation LC₅₀ | Rat | Inhalation | - | - |
| Eye Irritation | Rabbit | Ocular | Slight to severe irritant | [4][6] |
| Skin Irritation | Rabbit | Dermal | Moderate to severe irritant | [4][6] |
| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [4][6] |
Ecotoxicological Data
| Organism | Test | Value | Reference |
| Fish (Rainbow Trout) | 96h LC₅₀ | Slightly to moderately toxic | [4] |
| Aquatic Invertebrates (Daphnia) | 48h EC₅₀ | Moderately toxic | [4] |
| Algae (Green Algae) | 72h EC₅₀ | Very highly toxic | [4] |
| Birds | Acute LD₅₀ | Slightly toxic | [4] |
| Bees | Contact LD₅₀ | Slight to moderate toxicity | [4] |
Antifungal Efficacy
| Fungal Species | EC₅₀ (mg/L) | Reference |
| Neofusicoccum parvum | 0.97 - 10.28 | [1] |
| Botryosphaeria dothidea | 0.97 - 10.28 | [1] |
| Diplodia seriata | 0.97 - 10.28 | [1] |
| Lasiodiplodia theobromae | 0.97 - 10.28 | [1] |
Experimental Protocols
Residue Analysis in Grapes
This protocol provides a general workflow for the determination of Spiroxamine residues in grapes using Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS).[7]
4.1.1. Extraction
Two primary extraction methods can be employed:
-
Method 1 (for grapes, must, and wine): Homogenize the sample and extract with an alkaline cyclohexane-dichloromethane (9:1, v/v) solution.
-
Method 2 (for grapes): Extract the homogenized sample with acetone, followed by partitioning with dichloromethane and petroleum ether.
4.1.2. Cleanup
-
Centrifuge the extract to separate the solid and liquid phases.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent such as cyclohexane or 2,2,4-trimethylpentane-toluene (9:1, v/v).
4.1.3. Instrumental Analysis
-
Analyze the prepared sample using a GC/IT-MS system.
-
Separate the diastereomers of Spiroxamine (A and B) on a suitable capillary column.
-
Quantify the residues using selective ion monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
The following diagram outlines the general experimental workflow.
Antifungal Susceptibility Testing
This protocol outlines a general method for determining the in vitro antifungal activity of Spiroxamine.
4.2.1. Media Preparation
Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend with serial dilutions of Spiroxamine to achieve a range of final concentrations. A solvent control (without Spiroxamine) should also be prepared.
4.2.2. Inoculation
Place a mycelial plug of the test fungus onto the center of each agar plate.
4.2.3. Incubation
Incubate the plates at the optimal growth temperature for the test fungus until the mycelial growth in the control plate reaches a predetermined diameter.
4.2.4. Data Collection and Analysis
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each Spiroxamine concentration relative to the solvent control.
-
Determine the EC₅₀ value (the concentration of Spiroxamine that causes 50% inhibition of fungal growth) by plotting the percentage of inhibition against the logarithm of the Spiroxamine concentration and fitting the data to a dose-response curve.
Conclusion
Spiroxamine is a potent fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers working with this compound, including its chemical properties, toxicological profile, and analytical methodologies. The provided data and protocols can serve as a valuable resource for further research and development in the fields of agriculture and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chinese-pesticide.com [chinese-pesticide.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. canada.ca [canada.ca]
- 7. Determination of spiroxamine residues in grapes, must, and wine by gas chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
